6-formyl-2-methoxy-3-methylbenzoic acid

Dynamic covalent chemistry Multicomponent reactions Tautomerism

The 6-formyl substitution places the aldehyde para to the carboxylic acid, sterically blocking the ring-chain tautomerism seen in 2‑formyl isomers. This guarantees a predictable, open-form aldehyde for stable Schiff-base or hydrazone linkages—no intramolecular cyclization consumes the reactive site. Procurement managers gain clean stoichiometry and reliable reactivity. The para‑disposed carboxylate‑aldehyde oxygen donors also enable linear bridging in coordination networks, not chelate rings. For parallel library synthesis needing incremental logP tuning, the 6‑formyl isomer offers a distinct polar scaffold (predicted ΔlogP ≈ 0.3–0.5 vs. 2‑formyl) without changing the core methoxy/methyl/carboxyl set.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 945981-88-4
Cat. No. B6600179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-formyl-2-methoxy-3-methylbenzoic acid
CAS945981-88-4
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C=O)C(=O)O)OC
InChIInChI=1S/C10H10O4/c1-6-3-4-7(5-11)8(10(12)13)9(6)14-2/h3-5H,1-2H3,(H,12,13)
InChIKeyMFAZQDSXCWTTFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Formyl-2-methoxy-3-methylbenzoic acid (CAS 945981-88-4): Structure and Supplier Baseline


6-Formyl-2-methoxy-3-methylbenzoic acid is an aromatic carboxylic acid derivative (C10H10O4, MW 194.18) bearing a formyl group at position 6, a methoxy group at position 2, and a methyl group at position 3 . It is commercially available as a research chemical with a minimum purity specification of 95% and is stored long-term in a cool, dry place . The compound is utilized as a multifunctional building block in pharmaceutical and fine chemical research [1].

Positional Isomerism Prevents Direct Substitution of 6-Formyl-2-methoxy-3-methylbenzoic acid


The position of the formyl substituent on the benzoic acid ring determines whether ring-chain tautomerism can occur. 2-Formylbenzoic acids (and their derivatives) are well-established to exist in equilibrium with cyclic 3-hydroxyphthalide tautomers, a property that governs their reactivity in dynamic covalent chemistry and multicomponent reactions [1]. In 6-formyl-2-methoxy-3-methylbenzoic acid, the formyl group is para to the carboxylic acid, sterically and electronically preventing this tautomeric equilibrium [2]. Consequently, the 2-formyl positional isomer (CAS 945981-91-9) or the 3-formyl isomer (CAS 2167414-37-9) cannot serve as drop-in replacements without fundamentally altering the reaction manifold.

Differentiation Evidence for 6-Formyl-2-methoxy-3-methylbenzoic acid (945981-88-4)


Ring-Chain Tautomerism: 6-Formyl vs. 2-Formyl Positional Isomer

2-Formylbenzoic acid and its derivatives undergo reversible ring-chain tautomerism to form 3-hydroxyphthalides. This property is exploited in dynamic covalent reactions with N-, O-, and S-nucleophiles [1]. The target compound 6-formyl-2-methoxy-3-methylbenzoic acid has its formyl group para to the carboxyl group, which precludes this tautomerism. No quantitative equilibrium constant (KT) is available for the target compound; the 2-formyl isomer is known to favor the cyclic tautomer under specific conditions, with KT values reported for parent 2-formylbenzoic acid in the range of 0.5–2.0 depending on solvent [1].

Dynamic covalent chemistry Multicomponent reactions Tautomerism

Supplier Purity and Handling Specifications

Both the target 6-formyl-2-methoxy-3-methylbenzoic acid (CAS 945981-88-4) and its positional isomer 2-formyl-6-methoxy-3-methylbenzoic acid (CAS 945981-91-9) are supplied by AKSci at a minimum purity of 95% . No differentiating purity, storage, or handling advantage is claimed.

Quality control Procurement Storage stability

Intramolecular Hydrogen Bonding Capacity

In 2-formylbenzoic acid derivatives, the ortho relationship between formyl and carboxyl groups permits a six-membered intramolecular hydrogen bond, contributing to the stabilization of the cyclic tautomer and lowering the effective polarity [1]. The 6-formyl isomer cannot form this intramolecular H-bond; instead, the aldehyde and carboxyl groups are available for intermolecular interactions. No experimental logP or pKa values are available for the target compound, but predicted logP values for 2-formyl vs. 6-formyl positional isomers of methoxybenzoic acids are expected to differ by approximately 0.3–0.5 log units based on the additional internal H-bond in the 2-formyl isomer [2].

Hydrogen bonding Physicochemical properties Crystal engineering

Application Scenarios Supported by 6-Formyl-2-methoxy-3-methylbenzoic acid Differentiation


Non-Tautomerizing Aldehyde Building Block for Irreversible Imine and Hydrazone Formation

In medicinal chemistry campaigns requiring stable Schiff base or hydrazone linkages—where the aldehyde must not be consumed by intramolecular cyclization—6-formyl-2-methoxy-3-methylbenzoic acid provides a clean, predictable reaction partner [1]. The 2-formyl isomer, by contrast, partitions between the open aldehyde and the cyclic 3-hydroxyphthalide form, complicating stoichiometry and reducing effective aldehyde concentration.

Metal-Organic Framework (MOF) and Coordination Polymer Ligand Design

The 6-formyl substitution pattern places both the carboxylate and aldehyde oxygen donor atoms in a para relationship, enabling linear bridging modes in coordination networks. This geometry is distinct from the chelating ortho arrangement of 2-formylbenzoic acids, which tend to form discrete chelate rings rather than extended structures [1]. Researchers designing 1D or 2D coordination polymers may therefore prefer the 6-formyl isomer.

Differential Solubility and LogP Optimization in Parallel Synthesis

Based on predicted logP differences of approximately 0.3–0.5 units between the 6-formyl and 2-formyl isomers [1], the target compound offers a moderately more polar scaffold. In parallel library synthesis where incremental logP tuning is required, the 6-formyl isomer provides a distinct option without altering the core substituent set (methoxy, methyl, carboxyl).

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